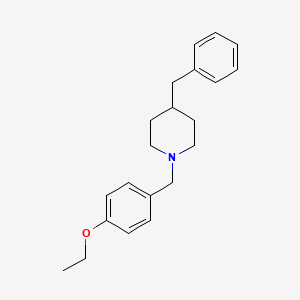![molecular formula C17H22N4O2 B6069280 N-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6069280.png)
N-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methyl)acetamide, also known as PBOX-15, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of oxadiazole derivatives, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. N-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methyl)acetamide also inhibits the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit tumor growth in animal models. N-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methyl)acetamide has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methyl)acetamide is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations to its use in lab experiments. N-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methyl)acetamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methyl)acetamide. One area of interest is the development of new cancer therapies based on this compound. Researchers are also interested in exploring the potential use of N-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methyl)acetamide in the treatment of other diseases, such as inflammatory disorders. Additionally, more research is needed to fully understand the mechanism of action of N-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methyl)acetamide and to identify any potential side effects.
Synthesemethoden
The synthesis of N-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methyl)acetamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde with 3-aminomethylpiperidine and acetic anhydride. The product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methyl)acetamide has been studied for its potential use in various scientific research applications. One of the major areas of interest is cancer research, where N-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methyl)acetamide has been found to exhibit potent anti-tumor activity. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway.
Eigenschaften
IUPAC Name |
N-[[1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13(22)18-10-14-6-5-9-21(11-14)12-16-19-17(20-23-16)15-7-3-2-4-8-15/h2-4,7-8,14H,5-6,9-12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGCQXHMCMREAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCN(C1)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6069197.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-methylbenzamide](/img/structure/B6069202.png)
![3-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6069213.png)
![2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B6069219.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6069223.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine hydrochloride](/img/structure/B6069230.png)
![2-{[(2,5-dichlorophenyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6069241.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B6069248.png)
![ethyl 6-benzyl-2-({[(4-methylphenyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6069297.png)
![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B6069306.png)
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6069310.png)
![S-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl] 4-bromobenzenecarbothioate](/img/structure/B6069312.png)
